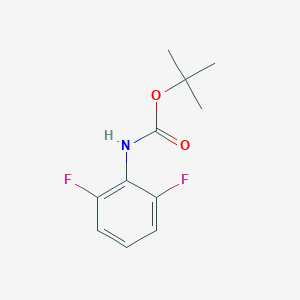

N-Boc-2,6-difluoroanilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-2,6-difluoroaniline is a chemical compound with the molecular formula C11H13F2NO2 . It has a molecular weight of 229.23 . The IUPAC name for this compound is tert-butyl 2,6-difluorophenylcarbamate .

Synthesis Analysis

The synthesis of 2,6-difluoroaniline, a precursor to N-Boc-2,6-difluoroaniline, can be achieved from 1,2,3-trichlorobenzene by partial fluorine exchange to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination of the chloro substituents .Molecular Structure Analysis

The InChI code for N-Boc-2,6-difluoroaniline is 1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) . This code provides a specific representation of the molecular structure.Chemical Reactions Analysis

N-Boc-2,6-difluoroaniline can undergo a deprotection reaction, known as N-Boc deprotection, which is a common reaction in pharmaceutical research and development . This reaction can be catalyzed by various reagents, including oxalyl chloride .Physical and Chemical Properties Analysis

N-Boc-2,6-difluoroaniline has a molecular weight of 229.23 . The compound is characterized by its IUPAC name, tert-butyl 2,6-difluorophenylcarbamate .Aplicaciones Científicas De Investigación

Desarrollo de Catalizador

Este compuesto puede utilizarse en el desarrollo de sistemas catalíticos que faciliten o mejoren la eficiencia de las reacciones químicas, particularmente las que implican compuestos fluorados.

Cada aplicación aprovecha la estructura química única de N-Boc-2,6-difluoroanilina, que incluye el grupo protector Boc y la parte difluoroanilina que atrae electrones, para cumplir funciones específicas en la investigación y el desarrollo científicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-Boc-2,6-difluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields . .

Mode of Action

The mode of action of N-Boc-2,6-difluoroaniline is primarily associated with its role as a protective group for amines . It is used in the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This process involves the use of di-tert-butyl dicarbonate and a catalyst in ethanol .

Biochemical Pathways

The biochemical pathways affected by N-Boc-2,6-difluoroaniline are related to its role in the protection of amines. The N-Boc protection is a fundamental transformation in organic synthesis, especially in peptide chemistry . .

Result of Action

The result of the action of N-Boc-2,6-difluoroaniline is the protection of amines, which is crucial in the synthesis of various biomolecules . This protection allows for the manipulation of complex polyfunctional molecules through sequential protection and deprotection of various functionalities .

Action Environment

The action of N-Boc-2,6-difluoroaniline can be influenced by various environmental factors. For instance, the process of N-Boc protection is carried out in ethanol, indicating that the solvent can play a role in the compound’s action . .

Análisis Bioquímico

Cellular Effects

It’s hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Boc-2,6-difluoroaniline is not well established. It’s hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

tert-butyl N-(2,6-difluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRORDIPGULCFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620428 |

Source

|

| Record name | tert-Butyl (2,6-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745833-17-4 |

Source

|

| Record name | 1,1-Dimethylethyl N-(2,6-difluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745833-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2,6-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)